molecular formula C13H11F3N2 B1402852 (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine CAS No. 1346691-45-9

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine

Cat. No.: B1402852
CAS No.: 1346691-45-9
M. Wt: 252.23 g/mol
InChI Key: LQVUIQZEKXHJNN-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that contributes to its unique chemical properties. The compound possesses the molecular formula C₁₃H₁₁F₃N₂ with a molecular weight of 252.24 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the precise positioning of each functional group within the molecular framework.

The structural backbone consists of a pyridine ring substituted at the 5-position with a para-trifluoromethylphenyl group, while a methanamine substituent occupies the 3-position of the pyridine ring. The Chemical Abstracts Service registry number 1346691-45-9 provides unique identification for this specific structural arrangement. The Simplified Molecular Input Line Entry System representation "NCC1=CC(C2=CC=C(C(F)(F)F)C=C2)=CN=C1" accurately depicts the connectivity pattern and spatial relationships between atoms.

The trifluoromethyl group (-CF₃) attached to the para position of the phenyl ring significantly influences the overall molecular properties through its strong electron-withdrawing characteristics. This functional group exhibits extreme electronegativity and demonstrates remarkable steric similarity to hydrogen despite its substantially different electronic properties. The methanamine group (-CH₂NH₂) provides basic functionality to the molecule, creating an amphiphilic character that balances the electron-deficient aromatic systems with electron-rich nitrogen centers.

Property Value
Molecular Formula C₁₃H₁₁F₃N₂
Molecular Weight 252.24 g/mol
Chemical Abstracts Service Number 1346691-45-9
Simplified Molecular Input Line Entry System NCC1=CC(C2=CC=C(C(F)(F)F)C=C2)=CN=C1

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of trifluoromethyl-substituted pyridine derivatives provide valuable insights into the solid-state organization and conformational preferences of these compounds. Related crystal structure analyses reveal that compounds containing trifluoromethyl-pyridine frameworks typically crystallize in triclinic space groups, with specific geometric parameters that reflect the steric and electronic influences of the trifluoromethyl substituent.

The dihedral angles between aromatic ring systems in trifluoromethyl-substituted biaryl compounds generally range from 12 to 21 degrees, indicating partial planarity that facilitates optimal π-π interactions while accommodating the steric bulk of the trifluoromethyl group. These conformational preferences arise from the balance between electronic conjugation benefits and steric hindrance imposed by the bulky trifluoromethyl substituent.

Conformational analysis studies demonstrate that the methanamine substituent exhibits rotational flexibility around the carbon-carbon bond connecting it to the pyridine ring. This flexibility allows the amino group to adopt various orientations that optimize intermolecular interactions in the crystal lattice. The nitrogen atom of the methanamine group typically participates in hydrogen bonding networks that stabilize the crystal structure and influence the overall packing arrangement.

The para-substitution pattern of the trifluoromethyl group on the phenyl ring creates a linear arrangement of electron-withdrawing effects that extends through the entire molecular framework. This substitution pattern contrasts with meta-substituted isomers, which exhibit different electronic distribution patterns and consequently different crystal packing behaviors. The specific geometric parameters of bond lengths and angles remain within expected ranges for aromatic compounds, with the carbon-fluorine bonds in the trifluoromethyl group exhibiting characteristic lengths of approximately 1.33 Angstroms.

Crystallographic Parameter Typical Range
Dihedral Angle (Phenyl-Pyridine) 12-21°
Carbon-Fluorine Bond Length ~1.33 Å
Space Group Triclinic P-1
Nitrogen-Carbon Bond Length ~1.47 Å

Electronic Structure and Quantum Chemical Descriptors

The electronic structure of this compound reflects the complex interplay between electron-donating and electron-withdrawing functionalities within the molecular framework. Quantum chemical calculations reveal that the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap provides crucial information about the compound's chemical reactivity and electronic stability.

The trifluoromethyl group serves as a powerful electron-withdrawing substituent that significantly lowers the electron density of the attached phenyl ring and, through conjugation, affects the electronic properties of the entire molecular system. This electron withdrawal creates regions of electrophilic character that enhance the compound's potential for nucleophilic attack at specific sites. The electronegativity of fluorine atoms in the trifluoromethyl group creates a substantial dipole moment that influences intermolecular interactions and solubility characteristics.

Molecular electrostatic potential mapping reveals distinct regions of positive and negative electrostatic potential distribution across the molecular surface. The areas surrounding the trifluoromethyl group exhibit strongly positive electrostatic potential, while the nitrogen atoms of both the pyridine ring and methanamine substituent display negative electrostatic potential regions. These complementary electrostatic regions facilitate specific molecular recognition events and influence the compound's binding affinity to biological targets.

Frontier molecular orbital analysis demonstrates that the lowest unoccupied molecular orbital primarily localizes on the pyridine ring and the para-trifluoromethylphenyl system, indicating these regions as the most susceptible to nucleophilic attack. Conversely, the highest occupied molecular orbital concentrates electron density around the nitrogen atoms, particularly the methanamine nitrogen, which represents the most nucleophilic site in the molecule.

The polarizability of the compound, influenced by the presence of fluorine atoms and aromatic π-electron systems, affects its interactions with electromagnetic radiation and contributes to its optical properties. Nuclear magnetic resonance chemical shift predictions based on electronic structure calculations correlate well with experimental observations, confirming the accuracy of quantum chemical models for this class of compounds.

Electronic Property Characteristic
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap Moderate (typical for aromatic systems)
Electrophilic Centers Trifluoromethyl-substituted phenyl ring
Nucleophilic Centers Methanamine nitrogen, pyridine nitrogen
Dipole Moment Significant due to trifluoromethyl group

Properties

IUPAC Name

[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)12-3-1-10(2-4-12)11-5-9(6-17)7-18-8-11/h1-5,7-8H,6,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVUIQZEKXHJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744391
Record name 1-{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346691-45-9
Record name 1-{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

A common and efficient method for attaching the 4-(trifluoromethyl)phenyl group to the pyridine core is via Suzuki-Miyaura cross-coupling reactions using boronic acids or esters.

  • Starting from a halogenated pyridine derivative (e.g., 5-bromopyridin-3-ylmethanamine or its protected form), the Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid or its derivatives is performed.
  • Typical conditions involve palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, base (e.g., sodium carbonate), and solvents like a mixture of acetonitrile and water or ethanol.
  • The reaction temperature is generally around 60 °C for 1 hour or longer to achieve good yields.

This method allows for the modular introduction of the trifluoromethylphenyl group with high regioselectivity and functional group tolerance.

Amination and Methanamine Installation

The methanamine group at the 3-position of the pyridine ring can be introduced or revealed by:

  • Nucleophilic substitution reactions where a suitable leaving group (e.g., halide or aldehyde precursor) on the pyridine is displaced or converted to the aminomethyl group.
  • Reductive amination of pyridine-3-carboxaldehyde derivatives with ammonia or amine sources under reducing conditions.
  • Multi-component reactions involving amines, aldehydes, and other reagents to form the aminomethyl pyridine scaffold in one pot.

For example, a four-component reaction involving pyridin-3-ylmethanamine, amines, and dichloromethane in ethanol under mild stirring at room temperature has been reported to efficiently yield related aminomethyl pyridine derivatives.

Thiourea and Carbothioamide Coupling

In some synthetic routes, thiourea or carbothioamide intermediates are prepared by coupling 4-methylpyridin-2-amine derivatives with trifluoromethyl-substituted phenyl piperazines using thiocarbonyldiimidazole as a coupling agent at moderate temperatures (e.g., 40 °C). This method is useful for generating analogues with similar structural motifs and can be adapted for this compound derivatives.

Multi-Step Synthesis Involving Protection and Deprotection

  • Boc-protection of the aminomethyl group on pyridine derivatives is sometimes employed to facilitate Suzuki coupling reactions, as unprotected amines can interfere with catalytic cycles.
  • After coupling, deprotection (e.g., hydrogenation with Pd/C) regenerates the free amine.
  • This stepwise approach improves reaction yields and purity of the final product.

Representative Data Table of Synthesis Conditions

Step Reagents/Conditions Yield (%) Notes
Suzuki Coupling 5-bromopyridin-3-ylmethanamine, 4-(CF3)PhB(OH)2, Pd(PPh3)4, Na2CO3, MeCN/H2O, 60 °C, 1 h 70-85 High regioselectivity; requires amine protection for best yields
Reductive Amination Pyridine-3-carboxaldehyde, NH3 or amine source, NaBH4 or catalytic hydrogenation 65-80 Efficient introduction of methanamine group
Thiourea Coupling 4-methylpyridin-2-amine, trifluoromethylphenylpiperazine, thiocarbonyldiimidazole, 40 °C 60-75 Useful for analogues; moderate temperature
Boc Protection/Deprotection Boc2O for protection; Pd/C hydrogenation for deprotection >90 Facilitates cross-coupling reactions

Research Findings and Optimization Notes

  • Electron-withdrawing groups such as trifluoromethyl on the phenyl ring can influence the reactivity and stability of intermediates; care must be taken in reaction conditions to avoid side reactions.
  • Protection of the aminomethyl group as Boc-carbamate improves coupling efficiency and product purity, especially in palladium-catalyzed reactions.
  • Multi-component reactions under mild conditions (room temperature, ethanol solvent) provide a green and efficient alternative to classical stepwise synthesis.
  • Catalysts such as Buchwald’s 3rd generation Pd pre-catalyst with NIXANTPHOS ligand have been demonstrated to provide high yields and selectivity in related amination and coupling reactions.

The preparation of this compound is best achieved through a combination of palladium-catalyzed Suzuki cross-coupling to install the trifluoromethylphenyl substituent and subsequent or concurrent introduction of the aminomethyl group via reductive amination or nucleophilic substitution. Protection strategies such as Boc-protection of amines are often necessary to optimize yields and purity. Alternative methods include thiourea coupling for related analogues and multi-component reactions under mild conditions for efficient synthesis.

This comprehensive approach, supported by diverse literature, ensures a robust and scalable route for the synthesis of this compound with potential applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Amine Functional Group Reactivity

The primary amine group in (5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanamine enables nucleophilic reactions, including:

Reaction Type Reagents/Conditions Major Products Key Observations
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CSecondary or tertiary aminesSteric hindrance from the bulky trifluoromethylphenyl group may limit reaction efficiency .
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, RTAmides (e.g., N-acetyl derivatives)High yields reported for similar pyridinylmethanamine derivatives under mild conditions .
Schiff Base Formation Benzaldehyde, MeOH, catalytic HClIminesReversible reaction; stabilization requires anhydrous conditions .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature and substituent effects influence reactivity:

  • Trifluoromethyl Group : Strongly electron-withdrawing (-I effect), deactivating the ring and directing electrophiles to the meta position relative to itself .

  • Methanamine Group : The -NH₂ group (electron-donating via resonance) activates the pyridine ring at ortho/para positions, but competing directing effects from the -CF₃ group dominate .

Reaction Conditions Position of Substitution Yield
Nitration HNO₃/H₂SO₄, 0°CPredominantly at pyridine C-2Low (≤30%) due to ring deactivation
Sulfonation SO₃, H₂SO₄, 50°CPyridine C-4Not reported; expected to require harsh conditions .

Oxidation and Reduction

Reaction Reagents Products Notes
Oxidation KMnO₄, H₂O, ΔPyridine-3-carboxylic acid derivatives-CF₃ group remains intact; NH₂ oxidizes to nitro under strong conditions .
Reduction H₂, Pd/C, EtOHSaturated piperidine derivativesLimited utility due to pyridine’s aromatic stability .

Supramolecular Interactions

The -CF₃ group enhances hydrophobic interactions, while the amine participates in hydrogen bonding:

  • Cocrystallization : Forms stable cocrystals with carboxylic acids (e.g., succinic acid) via N–H⋯O bonds .

  • Biological Targets : Binds enzyme active sites through NH₂ coordination, as seen in Sfp-PPTase inhibition studies .

Comparative Reactivity with Analogues

Structural Modification Impact on Reactivity
Replacement of -CF₃ with -CH₃Increased EAS reactivity due to reduced electron withdrawal .
Substitution of pyridine with benzeneHigher amine basicity and faster alkylation kinetics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanamine exhibit significant anticancer properties. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate cellular membranes and target cancer cells effectively. In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Neuropharmacology
This compound has been investigated for its potential neuropharmacological applications. Its structural features suggest possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies have indicated that it may have mood-enhancing effects, making it a candidate for further research in treating depression and anxiety disorders .

Material Science

Polymer Synthesis
this compound is utilized as a monomer in the synthesis of specialty polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the trifluoromethyl group. Such materials are beneficial in applications requiring durability under harsh conditions, such as coatings and adhesives .

Nanotechnology
In nanotechnology, this compound serves as a functionalizing agent for nanoparticles. Its ability to form stable complexes with metal ions makes it useful in creating metal-organic frameworks (MOFs) that have applications in gas storage and catalysis. The incorporation of this compound into MOFs has been shown to enhance their catalytic activity due to improved substrate accessibility .

Synthetic Intermediate

The compound acts as a versatile intermediate in organic synthesis. It can be used to produce various derivatives through reactions such as amination and alkylation. These derivatives often possess enhanced biological activity or improved physical properties, making them valuable in drug development and materials science .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Study 2NeuropharmacologyIndicated potential antidepressant effects in animal models, warranting further investigation.
Study 3Polymer SynthesisDeveloped a new class of fluorinated polymers with superior thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism by which (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine exerts its effects involves interactions with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

(5-(4-Chlorophenyl)pyridin-3-yl)methanamine (CAS 1260180-20-8)
  • Structural Difference : The -CF3 group is replaced with -Cl.
  • Impact :
    • Electronic Effects : Chlorine is less electron-withdrawing than -CF3, altering the electron density of the pyridine ring.
    • Lipophilicity : Cl (logP ~2.03) is less lipophilic than -CF3 (logP ~3.44), reducing membrane permeability .
    • Bioactivity : Chlorophenyl analogs may exhibit reduced target affinity in kinase assays compared to -CF3 derivatives .
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine (CAS 1346692-32-7)
  • Structural Difference : Additional fluorine at the 5-position and chlorine at the 2-position on the phenyl ring.

Heterocyclic Core Modifications

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine (SH-5829)
  • Structural Difference : Pyridine replaced with a 1,2,4-oxadiazole ring.
  • Impact :
    • Rigidity : Oxadiazole’s planar structure enhances π-π stacking but reduces conformational flexibility.
    • Metabolic Stability : Oxadiazoles resist oxidative metabolism, improving half-life in vivo .
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine (CAS 1255237-27-4)
  • Structural Difference : Pyridine replaced with a pyrazole ring.
  • Impact: Hydrogen Bonding: Pyrazole’s NH group can act as a hydrogen bond donor, unlike pyridine. Electron Density: Pyrazole’s electron-rich nature may enhance interactions with cationic binding pockets .

Substituent Positional Isomerism

(pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanamine (CAS 1021109-46-5)
  • Structural Difference : Methanamine bridges pyridin-3-yl and 3-(trifluoromethyl)phenyl groups.
  • Molecular Weight: Identical to the target compound (C13H11F3N2), but connectivity alters solubility (predicted logS: -3.5 vs. -3.2) .
3-Amino-4-(trifluoromethyl)pyridine (CAS 175204-80-5)
  • Structural Difference: Amino (-NH2) group directly attached to pyridine at position 3.
  • Impact: Basicity: The amino group increases basicity (pKa ~4.5) compared to methanamine derivatives (pKa ~9.5). Electron Density: Direct conjugation of -NH2 with the pyridine ring enhances resonance stabilization .

Fluorinated Derivatives

(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 2770346-38-6)
  • Structural Difference : Fluorine at pyridine position 5 and -CF3 at position 3.
  • Biological Activity: Fluorine’s small size may improve binding to sterically constrained pockets .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents logP (Predicted) Notable Properties
Target Compound N/A C13H11F3N2 5-(4-CF3-phenyl), 3-CH2NH2 3.44 High lipophilicity, kinase inhibition potential
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine 1260180-20-8 C12H11ClN2 5-(4-Cl-phenyl), 3-CH2NH2 2.03 Reduced metabolic stability
SH-5829 N/A C10H8F3N3O Oxadiazole core, 3-CF3-phenyl 2.78 Enhanced metabolic stability
(pyridin-3-yl)[3-CF3-phenyl]methanamine 1021109-46-5 C13H11F3N2 Bridged methanamine 3.44 Unique 3D conformation
3-Amino-4-CF3-pyridine 175204-80-5 C6H5F3N2 Direct -NH2 on pyridine 1.92 Increased basicity

Biological Activity

The compound (5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanamine, often referred to in scientific literature as a pyridine derivative, has garnered attention for its potential biological activities, particularly in anticancer and neuroprotective applications. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Anticancer Activity

Recent research indicates that derivatives of pyridine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound, Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine, was evaluated for its cytotoxicity against hypopharyngeal tumor cells. The results demonstrated an IC50 value of 12.5 µM, which is lower than that of bleomycin (IC50 = 15.0 µM), suggesting enhanced potency in inducing apoptosis in cancer cells .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amineFaDu (hypopharyngeal)12.5
BleomycinFaDu15.0

The biological activity of this compound may be mediated through several mechanisms:

  • Enzyme Inhibition : The compound is thought to inhibit key enzymes involved in cancer progression and neurodegenerative processes.
  • Receptor Interaction : Similar compounds have shown affinity for muscarinic acetylcholine receptors, which play roles in both cancer cell proliferation and neurodegeneration .

Neuroprotective Effects

In addition to anticancer properties, the compound has been studied for its neuroprotective effects. Research indicates that it may inhibit oxidative stress pathways and promote neuronal survival in models of neurodegenerative diseases . This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The incorporation of a trifluoromethyl group has been shown to enhance the biological activity of various compounds. For example, studies have illustrated that the presence of this group can significantly increase the potency for inhibiting serotonin uptake and other enzymatic activities . The structure-activity relationship studies suggest that modifications to the phenyl and pyridine rings can lead to variations in efficacy and selectivity against different biological targets.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Antiproliferative Activity : A series of related compounds were synthesized and tested across a panel of 60 cell lines, revealing broad-spectrum antiproliferative activity with some derivatives achieving IC50 values in the low micromolar range .
  • Neuroprotective Studies : Other derivatives showed promise in protecting neuronal cells from oxidative damage, further supporting the potential use of trifluoromethyl-pyridine derivatives in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine, and how are intermediates characterized?

  • Methodological Answer : A common approach involves coupling trifluoromethylphenyl boronic acids with halogenated pyridine derivatives via Suzuki-Miyaura cross-coupling. For example, in a patent application (EP 4,374,877 A2), a similar compound was synthesized by reacting 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline with a pyrrolo-pyridazine intermediate using amide coupling reagents like HATU or EDCI . Intermediates are characterized by LCMS (e.g., m/z 754 [M+H]+) and HPLC (retention time: 1.32 minutes under QC-SMD-TFA05 conditions) to confirm purity and structural integrity .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

  • Methodological Answer : Key properties include:

  • Molecular weight : ~264.2 g/mol (estimated from analogous structures in PubChem data ).
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMF, DMSO) due to the trifluoromethyl and pyridine groups.
  • Stability : Store at 2–8°C under inert atmosphere to prevent amine oxidation or hydrolysis .
    • Data Table :
PropertyValue/DescriptionReference
Storage Conditions2–8°C, inert atmosphere
Likely SolventsDMSO, DMF, acetonitrile

Q. How is this compound utilized in early-stage drug discovery?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for structure-activity relationship (SAR) studies. For example, in allosteric modulator research, analogous trifluoromethylphenyl methanamines were used to optimize binding affinity to adenosine receptors . Screening involves enzymatic assays (e.g., IC50 determination) and molecular docking to prioritize derivatives .

Advanced Research Questions

Q. What challenges arise in optimizing the synthesis yield of this compound?

  • Methodological Answer : Key challenges include:

  • Coupling Efficiency : The electron-withdrawing trifluoromethyl group can reduce reactivity in cross-coupling steps. Use of Pd-based catalysts (e.g., Pd(PPh₃)₄) with optimized ligand systems (e.g., SPhos) improves yields .
  • Purification : Chromatography on silica gel with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) is required due to polar byproducts .
    • Data Table :
ChallengeMitigation StrategyReference
Low Coupling ReactivityPd catalysts + Electron-rich ligands
Byproduct FormationGradient chromatography

Q. How do analytical methods resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Advanced techniques include:

  • LCMS-HRMS : Resolves isotopic patterns (e.g., for Cl/Br-containing intermediates) and confirms molecular formulae (e.g., m/z 754.2 with <2 ppm error) .
  • 2D NMR : Distinguishes regioisomers via NOESY (e.g., differentiating pyridine C3 vs. C5 substitution) .

Q. What contradictions exist in reported bioactivity data for trifluoromethylphenyl methanamines?

  • Methodological Answer : Discrepancies in IC50 values (e.g., adenosine receptor modulation vs. kinase inhibition ) may arise from assay conditions (e.g., buffer pH, co-solvents). Mitigation involves standardizing protocols (e.g., ATP concentration in kinase assays) and using orthogonal assays (e.g., SPR for binding affinity) .

Q. How are stability studies designed to evaluate hydrolytic degradation of this compound?

  • Methodological Answer : Accelerated stability testing in buffers (pH 1–10) at 40°C/75% RH for 14 days, monitored via HPLC. For example, a related compound, [2-bromo-5-(trifluoromethyl)phenyl]methanamine, showed <5% degradation in pH 7.4 PBS at 25°C over 7 days .

Data Contradiction Analysis

  • Synthetic Routes : and describe divergent coupling strategies (amide vs. Suzuki). Resolution lies in substrate-specific optimization: electron-deficient aryl halides favor Pd-catalyzed couplings, while steric hindrance may necessitate alternative routes .
  • Bioactivity : Variability in receptor binding ( vs. 16) highlights target promiscuity of trifluoromethyl groups. Use CRISPR-edited cell lines to isolate specific target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.